molecular formula C11H8ClF3N4OS2 B304132 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

货号 B304132
分子量: 368.8 g/mol
InChI 键: CNDDSSINRIRPSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The chemical structure of TAK-659 is shown below:

作用机制

The mechanism of action of TAK-659 involves the inhibition of several kinases that are involved in the regulation of cell growth and survival. Specifically, TAK-659 inhibits the activity of BTK, AKT, and FLT3 kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. AKT is a serine/threonine kinase that plays a crucial role in the regulation of cell survival and apoptosis. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and its inhibition can lead to the induction of apoptosis in AML cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. In vitro studies have shown that TAK-659 can inhibit the proliferation of several cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In vivo studies have shown that TAK-659 can inhibit the growth of tumor xenografts in mice, as well as prolong their survival. TAK-659 has also been shown to enhance the activity of other chemotherapeutic agents, such as bortezomib and lenalidomide, in preclinical models.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its specificity for kinases that are involved in the regulation of cell growth and survival. This specificity can minimize off-target effects and reduce toxicity. Another advantage of TAK-659 is its potential to enhance the activity of other chemotherapeutic agents, thereby increasing their efficacy. One of the limitations of TAK-659 is its relatively short half-life, which can limit its effectiveness in vivo. Another limitation is the potential for the development of resistance to TAK-659, particularly in cancer cells that have mutations in the targeted kinases.

未来方向

There are several future directions for the study of TAK-659. One direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to TAK-659 in cancer patients. This can help to identify patients who are most likely to benefit from TAK-659 treatment. Another direction is the development of combination therapies that can enhance the activity of TAK-659 and minimize the development of resistance. Finally, the study of TAK-659 in other disease models, such as autoimmune disorders and inflammatory diseases, can provide insights into its potential applications beyond cancer research.
In conclusion, TAK-659 is a promising compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Its specificity for kinases that are involved in the regulation of cell growth and survival, as well as its potential to enhance the activity of other chemotherapeutic agents, make it an attractive candidate for further study. However, its limitations, such as its short half-life and potential for the development of resistance, need to be addressed to maximize its efficacy in vivo.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiourea to form 2-chloro-5-(trifluoromethyl)thiosemicarbazide. The latter compound is then reacted with 2-bromoacetyl chloride to form 2-(2-bromoacetyl)-5-(trifluoromethyl)thiosemicarbazide. The final step involves the reaction of 2-(2-bromoacetyl)-5-(trifluoromethyl)thiosemicarbazide with 5-amino-1,3,4-thiadiazole-2-thiol to form TAK-659.

科学研究应用

TAK-659 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, including BTK, AKT, and FLT3. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and metastasis.

属性

产品名称

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

分子式

C11H8ClF3N4OS2

分子量

368.8 g/mol

IUPAC 名称

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H8ClF3N4OS2/c12-6-2-1-5(11(13,14)15)3-7(6)17-8(20)4-21-10-19-18-9(16)22-10/h1-3H,4H2,(H2,16,18)(H,17,20)

InChI 键

CNDDSSINRIRPSM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N)Cl

规范 SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。